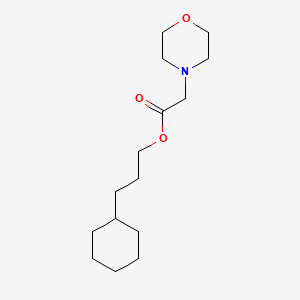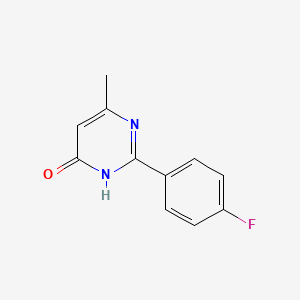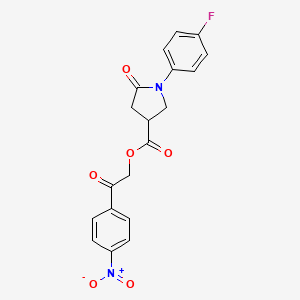
3-Cyclohexylpropyl morpholin-4-ylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexylpropyl morpholin-4-ylacetate is an organic compound that features a cyclohexyl group, a morpholine ring, and an acetate ester
Preparation Methods
The synthesis of 3-Cyclohexylpropyl morpholin-4-ylacetate typically involves the esterification of 3-cyclohexylpropyl alcohol with morpholin-4-ylacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. Industrial production methods may involve continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
3-Cyclohexylpropyl morpholin-4-ylacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where halogenated reagents can replace hydrogen atoms, forming halogenated derivatives.
Scientific Research Applications
3-Cyclohexylpropyl morpholin-4-ylacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Cyclohexylpropyl morpholin-4-ylacetate involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets. Pathways involved may include inhibition of microbial growth or modulation of cellular signaling pathways.
Comparison with Similar Compounds
3-Cyclohexylpropyl morpholin-4-ylacetate can be compared with similar compounds such as:
3-Cyclohexylpropyl acetate: Lacks the morpholine ring, making it less versatile in biological applications.
Morpholin-4-ylacetic acid: Lacks the cyclohexyl group, resulting in different chemical and biological properties.
Cyclohexylmethyl morpholine: Similar structure but different functional groups, leading to varied reactivity and applications.
The uniqueness of this compound lies in its combination of a cyclohexyl group and a morpholine ring, providing a balance of hydrophobic and hydrophilic properties, making it suitable for diverse applications.
Properties
Molecular Formula |
C15H27NO3 |
|---|---|
Molecular Weight |
269.38 g/mol |
IUPAC Name |
3-cyclohexylpropyl 2-morpholin-4-ylacetate |
InChI |
InChI=1S/C15H27NO3/c17-15(13-16-8-11-18-12-9-16)19-10-4-7-14-5-2-1-3-6-14/h14H,1-13H2 |
InChI Key |
BGOWGGHOKYXHMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCCOC(=O)CN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B11110572.png)
![17-(4-Ethoxyphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde (non-preferred name)](/img/structure/B11110573.png)
![1-[(3-Methoxypropyl)(2-thienylmethyl)amino]-3-(2-methylpropoxy)-2-propanol](/img/structure/B11110584.png)
![2-bromo-N-[2-({(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B11110588.png)
![3-bromo-N'-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide](/img/structure/B11110594.png)

![N-{2-oxo-2-[2-(pentan-3-ylidene)hydrazinyl]-1-phenylethyl}benzamide](/img/structure/B11110599.png)
![3-(3-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)-2H-chromen-2-one](/img/structure/B11110600.png)
![4-Chloro-N-({N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11110612.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-iodoaniline](/img/structure/B11110619.png)
![N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N-methoxybenzenesulfonamide](/img/structure/B11110623.png)
![N-[(4-bromophenyl)methyl]-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B11110627.png)

![2-({5-[(E)-(2-octanoylhydrazinylidene)methyl]furan-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B11110644.png)
